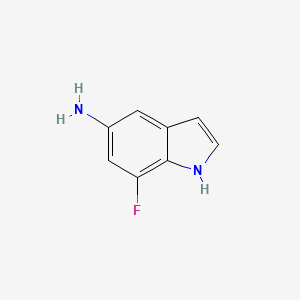

7-fluoro-1H-indol-5-amine

描述

Significance of Indole (B1671886) and Fluorinated Indole Scaffolds in Modern Chemical Biology

The indole scaffold is a privileged structure in chemistry and biology, widely distributed in nature and forming the core of many biologically active compounds. bohrium.comnih.govwikipedia.org Tryptophan, an essential amino acid, is perhaps the most fundamental biological indole, serving as a precursor to neurotransmitters like serotonin (B10506) and hormones such as melatonin. nih.govwikipedia.org The indole nucleus is also present in numerous natural products, including plant hormones (e.g., indole-3-acetic acid) and a vast array of alkaloids with diverse pharmacological effects. bohrium.comnih.govbiosynth.com In medicinal chemistry, the indole ring system is a crucial component in many marketed drugs, from antiviral and anticancer agents to treatments for migraines. bohrium.comcreative-proteomics.comnih.gov Its chemical properties, particularly its reactivity in electrophilic substitution reactions, make it a versatile starting point for creating diverse molecular libraries for drug discovery. wikipedia.orgcreative-proteomics.com

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug design, and fluorinated indole scaffolds are of particular importance. researchgate.netrsc.org The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties in beneficial ways. rsc.org These advantages can include:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450, thereby increasing the compound's half-life. smolecule.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with biological targets, such as enzymes and receptors. rsc.org

These attributes have made fluorinated indoles valuable scaffolds in the development of therapeutic agents for a wide range of diseases, including cancer, inflammatory conditions, and viral infections. rsc.org

Rationale for Investigating 7-Fluoro-1H-indol-5-amine as a Research Compound

The primary rationale for investigating this compound is its function as a specialized chemical intermediate or building block. bldpharm.com Its structure combines the biologically significant indole core with the modulating effects of a fluorine atom and a reactive amino group, making it a valuable precursor for synthesizing more complex, high-value molecules.

The compound's utility stems from its distinct functional groups:

The fluorine atom at the 7-position is incorporated to potentially enhance the metabolic stability and target-binding affinity of any larger molecule synthesized from it.

The amino group (amine) at the 5-position provides a reactive handle for further chemical modifications. This site allows for the attachment of other molecular fragments through reactions like amide coupling, enabling the construction of diverse chemical libraries. iucr.org

The indole nitrogen (NH) can also be a site for substitution, adding another point for synthetic diversification.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLGHVMLQMHMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725523 | |

| Record name | 7-Fluoro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926028-84-4 | |

| Record name | 7-Fluoro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Fluoro 1h Indol 5 Amine and Its Analogs

Strategic Approaches to Fluorination and Amination in Indole (B1671886) Synthesis

The synthesis of 7-fluoro-1H-indol-5-amine requires a carefully planned strategy to introduce both the fluorine atom at the C7 position and the amino group at the C5 position with high regioselectivity. Several classic and modern indole syntheses can be adapted for this purpose, often involving the construction of the indole ring from a pre-functionalized benzene (B151609) derivative.

Regioselective Introduction of the Fluorine Atom at C7

The introduction of a fluorine atom at the C7 position of the indole ring is a challenging task due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Therefore, strategies often rely on the synthesis of the indole from a starting material that already contains the fluorine atom in the desired position.

One plausible approach involves the use of a substituted aniline precursor in a classic indole synthesis. For instance, a 2-fluoro-4-substituted aniline could be a key starting material. The specific substitution at the 4-position would be a group that can be later converted to an amino group, such as a nitro group.

Another strategy involves the directed ortho-lithiation of a protected indole. By installing a suitable directing group on the indole nitrogen (N1), it is possible to direct a metalating agent to the C7 position, which can then be quenched with an electrophilic fluorine source.

A method for the synthesis of 7-fluoroindole has been reported, which could potentially be adapted. This involves the reaction of bromopyrrole with carbon dioxide in a multi-step synthesis that utilizes a ruthenium-catalyzed ring-closing olefin metathesis thermofisher.com. While this method provides a route to 7-fluoroindole, further functionalization at the C5 position would be required.

Methodologies for Introducing the C5-Amino Group

The introduction of an amino group at the C5 position of the indole ring is most commonly achieved through the reduction of a corresponding 5-nitroindole derivative. The nitration of indoles can be achieved using various nitrating agents, but controlling the regioselectivity can be challenging.

A common strategy is to perform a nitration reaction on a pre-existing indole. However, direct nitration of indole itself typically yields a mixture of isomers, with 3-nitroindole being a major product. To achieve C5-nitration, the C2 and C3 positions can be blocked with suitable protecting groups.

Alternatively, and more strategically for the synthesis of this compound, is to start with a precursor that already contains the nitro group at the desired position. For example, the Leimgruber-Batcho indole synthesis is a powerful method that starts from an o-nitrotoluene derivative wikipedia.orgresearchgate.netresearchgate.net. By using a 2-methyl-3-nitro-5-fluoroaniline derivative, one could construct the 7-fluoro-5-nitroindole skeleton.

Once the 5-nitroindole is obtained, the reduction to the 5-aminoindole is a standard transformation. A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere wikipedia.org.

Metal-Acid Systems: Reagents like iron powder in acetic acid or stannous chloride in hydrochloric acid are also effective for the reduction of aromatic nitro groups wikipedia.org.

A patent describes the synthesis of 2-tert-butyl-7-fluoro-1H-indol-5-amine from 2-tert-butyl-7-fluoro-5-nitro-1H-indole using Raney Nickel and hydrogen, demonstrating the feasibility of this reduction in a similar system google.com.

Advanced Coupling Reactions for Indole Framework Construction

Modern cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, including indoles. While not directly applied to the synthesis of this compound in the provided literature, these methods offer potential routes.

The Fischer indole synthesis is a classic and versatile method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions thermofisher.comwikipedia.orgjk-sci.combyjus.comnih.gov. To synthesize this compound, one could envision starting with (3-fluoro-5-nitrophenyl)hydrazine. Condensation of this hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization, would yield a 7-fluoro-5-nitroindole derivative, which could then be reduced to the target amine.

The Buchwald modification of the Fischer indole synthesis allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative entry to the necessary N-arylhydrazone intermediates wikipedia.org.

The Leimgruber-Batcho indole synthesis provides a high-yielding and mild alternative to the Fischer synthesis wikipedia.orgresearchgate.netresearchgate.netrsc.org. This method starts with an o-nitrotoluene. For the target molecule, a plausible starting material would be 2-methyl-3-fluoro-5-nitroaniline. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) would yield an enamine, which upon reductive cyclization would give 7-fluoro-5-aminoindole. A scalable synthesis of 6-chloro-5-fluoroindole has been reported using a modified Leimgruber-Batcho approach, highlighting the industrial applicability of this methodology tsijournals.com.

Derivatization and Functionalization Strategies at the Indole Core and Substituent Groups

Once this compound is synthesized, it serves as a versatile platform for further chemical modifications. The presence of the reactive amino group, the indole N-H, and the fluorine atom allows for a range of derivatization strategies.

Reactions Involving the Amine Functionality

The C5-amino group is a key handle for introducing a wide variety of functional groups and for building more complex molecular architectures.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. A microwave-assisted method for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines has been described, which could be applicable to this compound nih.gov. This reaction allows for the introduction of a diverse range of acyl groups, which can modulate the biological activity of the parent molecule.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides. This functional group is a common feature in many therapeutic agents.

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl chains, which can influence the lipophilicity and steric properties of the molecule.

Formation of Heterocycles: The amino group can also serve as a nucleophile in condensation reactions to form fused heterocyclic systems.

A summary of potential derivatization reactions of the C5-amino group is presented in the table below.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Alkylamine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl/N,N-Dialkylamine |

Modifications of the Fluorine Atom and its Vicinity

The fluorine atom at the C7 position is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, its presence influences the reactivity of the indole ring and can be a site for specific interactions in biological systems.

While direct displacement of the fluorine atom is challenging, its electronic influence can direct other reactions. For example, the electron-withdrawing nature of fluorine can affect the acidity of the N-H proton and the regioselectivity of electrophilic substitution reactions on the indole nucleus.

In some contexts, the C7 position can be functionalized through directed metalation, as mentioned earlier. If a different halogen, such as bromine or iodine, were present at C7, it could be a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. While not a direct modification of the fluorine atom, this highlights the potential for functionalization in its vicinity.

The presence of the fluorine atom has been shown to be important for the biological activity of some indole derivatives. For instance, 7-fluoroindole has been identified as an antivirulence compound against Pseudomonas aeruginosa jk-sci.com.

Formation of Complex Hybrid Architectures

The synthesis of complex hybrid architectures from this compound and its analogs leverages advanced C-H functionalization and cross-coupling strategies. These methods allow for the precise and site-selective introduction of various substituents onto the indole core, enabling the construction of diverse and intricate molecular frameworks.

Recent efforts in synthetic chemistry have focused on the site-selective functionalization of the indole's benzene core (positions C4 to C7), which has traditionally been more challenging than modifications at the C2 and C3 positions of the pyrrole (B145914) ring. nih.gov The development of directing groups (DGs) has been instrumental in achieving this selectivity. For instance, the installation of a directing group on the indole nitrogen can facilitate palladium- or copper-catalyzed arylations at specific positions. nih.gov While not explicitly demonstrated on this compound, these methodologies are applicable. For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions. nih.gov

Furthermore, transition-metal-free strategies have emerged for the functionalization of the indole nucleus. Boron-mediated directed C-H hydroxylation, for instance, allows for the introduction of hydroxyl groups at the C7 and C4 positions under mild conditions. researchgate.net The inherent reactivity of the this compound scaffold, with its electron-donating amino group and electron-withdrawing fluorine atom, would influence the regioselectivity of such transformations.

The construction of hybrid architectures also involves the annulation of additional rings onto the indole framework. Cobalt-catalyzed asymmetric ring-opening of 7-oxabenzonorbornadienes via indole C-H functionalization represents a sophisticated method to build molecular complexity, yielding products with high enantioselectivity. nih.gov Such a strategy could be employed with this compound to generate novel chiral hybrid molecules.

The amino group at the C5 position of this compound offers a versatile handle for further elaboration. It can be transformed into various functional groups or used as a nucleophile in coupling reactions. For example, it can be acylated or undergo reductive amination to append complex side chains. acs.org These transformations, combined with functionalization of the indole core, provide access to a vast chemical space of complex hybrid molecules with potential biological activity.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic synthesis to ensure efficient and reproducible access to target molecules. This process typically involves the systematic variation of parameters such as catalyst, solvent, temperature, and reaction time.

In the context of synthesizing derivatives of fluorinated indoles, several studies highlight key optimization parameters. For the synthesis of bis(indolyl)methane derivatives, a related class of compounds, optimization studies have explored various catalysts and solvent systems. For instance, the use of a biopolymer-derived heterogeneous catalyst, Xanthan Perchloric Acid (XPA), in a one-pot reaction of indole with aromatic aldehydes has been shown to proceed with excellent yields under solvent-free conditions at room temperature. researchgate.net

The influence of the base and solvent is also paramount. In the synthesis of 7-azaindoles, a related heterocyclic system, the choice of an alkali-amide base was found to control the chemoselectivity of the reaction, leading to either 7-azaindoles or 7-azaindolines. thno.org Specifically, KN(SiMe3)2 favored the formation of 7-azaindoles, while LiN(SiMe3)2 generated 7-azaindolines. thno.org

A practical example of reaction optimization can be seen in the synthesis of indoline-based compounds. Starting from 5-nitroindoline, a related starting material, the N-1 alkylation was achieved using various aldehydes, with yields ranging from 62-92%. acs.org Subsequent hydrogenation to the amine and reductive amination were also optimized to provide the final products in good yields. acs.org

The following interactive table summarizes the optimization of reaction conditions for a representative synthesis of a bis(indolyl)methane derivative, illustrating the impact of catalyst choice on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Acetonitrile (B52724) | Reflux | 5 | 40 |

| 2 | InCl3 (10) | Acetonitrile | Reflux | 2 | 85 |

| 3 | Sc(OTf)3 (5) | Acetonitrile | Reflux | 3 | 80 |

| 4 | Bi(OTf)3 (5) | Acetonitrile | Reflux | 1.5 | 92 |

| 5 | XPA (0.1 g) | None | Room Temp | 0.5 | 95 |

This data is representative of optimization studies for indole derivatives and is intended for illustrative purposes.

Another critical aspect of optimization involves the choice of protecting groups. In the radiosynthesis of [18F]fluoro-tryptophan derivatives, the protection of the nitrogen on the indole ring with a Boc group was found to be crucial to prevent a decrease in radiolabeling yield due to the acidic N-H group. thno.orgresearchgate.net Such considerations would be equally important in the synthesis of complex derivatives of this compound.

Ultimately, the goal of optimizing reaction conditions in an academic setting is to develop robust and scalable synthetic routes that provide reliable access to novel compounds for further investigation.

Spectroscopic and Structural Elucidation Techniques in Research of 7 Fluoro 1h Indol 5 Amine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For derivatives of 7-fluoro-1H-indol-5-amine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are routinely employed to confirm their identity and structure.

Proton (¹H) NMR spectroscopy is a primary tool for verifying the substitution pattern on the indole (B1671886) ring. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to the placement of substituents. In the case of a this compound core, the fluorine and amine groups exert distinct electronic effects that influence the surrounding protons.

The fluorine atom at the C7 position typically causes a through-space coupling to the proton at the C6 position, which is a key diagnostic feature. The differentiation from other isomers, such as 4-fluoro-1H-indol-5-amine or 6-fluoro-1H-indol-5-amine, is unambiguous based on the resulting splitting patterns and proton-fluorine coupling constants (J-coupling). For instance, the proton at C4 would appear as a doublet, coupled to the proton at C6, while the C6 proton would appear as a doublet of doublets, coupled to both the C4 proton and the C7 fluorine atom. The proton on the indole nitrogen (N1-H) often appears as a broad singlet.

Interactive Table 1: Representative ¹H NMR Chemical Shift Ranges for a this compound Moiety

Note: Data are illustrative and can vary based on solvent and specific derivatization.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

| H2 | 6.8 - 7.2 | t | J(H2, H3), J(H2, N1-H) |

| H3 | 6.3 - 6.6 | t | J(H3, H2) |

| H4 | 7.0 - 7.4 | d | J(H4, H6) |

| H6 | 6.5 - 6.9 | dd | J(H6, H4), J(H6, F7) |

| NH (Indole) | 8.0 - 8.5 | br s | - |

| NH₂ (Amine) | 3.5 - 4.5 | br s | - |

Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electronegativity of the attached fluorine and nitrogen atoms. The carbon directly bonded to the fluorine atom (C7) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a very wide range of chemical shifts, making it highly sensitive to the local electronic environment. wikipedia.org In derivatives of this compound, the ¹⁹F chemical shift provides direct confirmation of the fluorine's presence and can be used to monitor chemical transformations or binding interactions. nih.gov The synthesis of indoles specifically labeled with ¹³C and ¹⁹F spin pairs further enhances the power of NMR for detailed structural and interaction studies. rsc.org

Interactive Table 2: Representative ¹³C and ¹⁹F NMR Data for a 7-Fluoroindole Moiety

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Coupling Constant (Hz) |

| ¹³C | C2 | 120 - 125 | - |

| ¹³C | C3 | 100 - 105 | - |

| ¹³C | C3a | 125 - 130 | - |

| ¹³C | C4 | 115 - 120 | ²JC-F ≈ 2-4 |

| ¹³C | C5 | 135 - 140 | ³JC-F ≈ 8-10 |

| ¹³C | C6 | 105 - 110 | ²JC-F ≈ 20-25 |

| ¹³C | C7 | 145 - 150 | ¹JC-F ≈ 235-245 |

| ¹³C | C7a | 128 - 133 | - |

| ¹⁹F | F7 | -120 to -140 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound derivatives and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used. wikipedia.org The resulting mass spectrum shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint that is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways include the loss of small neutral molecules. The fragmentation of this compound would be expected to show a prominent molecular ion peak. Subsequent fragmentation could involve the characteristic loss of HCN from the pyrrole (B145914) ring, leading to a significant fragment ion. Other fragmentations might involve the amine substituent or cleavage of the benzene (B151609) portion of the indole ring system.

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for this compound (C₈H₇FN₂)

| m/z Value (Proposed) | Ion | Description |

| 150.06 | [C₈H₇FN₂]⁺ | Molecular Ion (M⁺) |

| 123.05 | [C₇H₅F]⁺ | Loss of HCN from M⁺ |

| 133.04 | [C₈H₅F]⁺ | Loss of NH₃ from M⁺ |

| 108.03 | [C₆H₄F]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction can provide ultimate proof of structure.

The resulting crystal structure reveals the planarity of the indole ring system, the conformation of any substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. This information is critical for understanding the compound's physical properties and for structure-based drug design. For example, analysis of the crystal structure of related fluorinated indole derivatives has provided detailed insights into molecular packing and interactions. nih.govmdpi.com

Interactive Table 4: Representative Crystal Structure Data for a Fluorinated Indole Derivative

Note: Data are illustrative, based on published structures of similar compounds, and will vary for specific derivatives.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 14.0 - 15.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1300 - 1500 |

| C-F Bond Length (Å) | 1.35 - 1.37 |

| C-N (indole) Bond Length (Å) | 1.37 - 1.39 |

| C=C (indole) Bond Length (Å) | 1.36 - 1.41 |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) is the most widely used method for analyzing the purity of reaction mixtures and final products. cetjournal.it

A typical HPLC analysis employs a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA). cetjournal.it The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. The separation of positional isomers can often be achieved by optimizing the chromatographic conditions. researchgate.net

For the separation of fluorinated compounds, stationary phases containing fluorinated alkyl or phenyl groups can offer alternative selectivity compared to traditional C18 columns. researchgate.netchromatographyonline.com These phases can provide enhanced retention and different elution orders for fluorinated analytes, which is particularly useful for resolving complex mixtures or separating closely related isomers. chromatographyonline.com

Interactive Table 5: Typical HPLC Conditions for Analysis of Indole Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 25 °C |

Advanced Medicinal Chemistry and Pharmacological Investigations of 7 Fluoro 1h Indol 5 Amine Analogs

Structure-Activity Relationship (SAR) Studies of Fluorinated Indoleamines

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. depositolegale.itmdpi.com The strategic introduction of fluorine and amino groups onto this scaffold, as seen in 7-fluoro-1H-indol-5-amine, allows for the fine-tuning of physicochemical and pharmacological properties. Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence biological activity, guiding the optimization of lead compounds into potent and selective therapeutic agents. mdpi.comresearchgate.net

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.comnih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's bioactivity. researchgate.net The presence of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and enhance membrane permeability and lipophilicity. mdpi.comnih.govresearchgate.net

In the context of indoleamines, fluorine substitution can modulate the electronic properties of the indole ring system, which in turn affects receptor binding interactions. researchgate.net For instance, the electron-withdrawing nature of fluorine can alter the acidity of the indole N-H group and the basicity of the amino group, influencing hydrogen bonding capabilities with target receptors. researchgate.net Studies on fluorinated benzenesulfonamides have shown that the specific placement of fluorine is critical for activity, highlighting the context-dependent impact of fluorination. researchgate.net The substitution of hydrogen with fluorine has been shown to improve the anticancer activity of certain molecules, an effect attributed to stereochemical changes that modulate reactivity and stability during metabolic transformations. researchgate.net

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Often Increased | The C-F bond is stronger than the C-H bond, making it less susceptible to cleavage by metabolic enzymes (e.g., Cytochrome P450). mdpi.comresearchgate.net |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with receptor pockets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. frontiersin.org |

| Lipophilicity | Generally Increased | Fluorine substitution can increase the molecule's hydrophobicity, potentially improving its ability to cross cell membranes. nih.gov |

| pKa (Acidity/Basicity) | Modulated | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic protons (like indole N-H) and decrease the basicity of amino groups. researchgate.net |

The amino group is a critical functional group in many pharmacologically active molecules, primarily due to its ability to act as a hydrogen bond donor and, in its protonated state, to form ionic interactions. In this compound analogs, the amino functionality at the 5-position of the indole ring plays a pivotal role in anchoring the ligand to its biological target.

This group can form crucial hydrogen bonds with specific amino acid residues (such as aspartate, glutamate, or serine) in the binding pocket of a receptor or enzyme. researchgate.net These directed interactions contribute significantly to the binding affinity and selectivity of the compound. For example, in the development of kinase inhibitors, primary amino groups have been shown to form salt bridges with acidic residues like aspartic acid (Asp) and glutamic acid (Glu) or hydrogen bonds with the backbone of the kinase hinge region. nih.gov The specific location and orientation of the amino group are paramount for optimal interaction. The interaction between a ligand's amino-terminal domain and the ligand-binding domain of a receptor can be essential for forming a transcriptionally active complex, demonstrating the functional importance of this group in initiating a biological response. nih.gov

Furthermore, the basicity of the amino group, which can be modulated by other substituents on the indole ring like fluorine, is a key determinant of its interaction state at physiological pH. researchgate.net A protonated amino group (NH3+) can engage in strong electrostatic or charge-assisted hydrogen bonds, which are often a driving force for high-affinity binding.

Positional isomerism, where functional groups are located at different positions on a core scaffold, can have profound effects on the pharmacological properties of a molecule. nih.govnih.gov For fluorinated indoleamines, changing the position of either the fluorine atom (e.g., from C-7 to C-4, C-5, or C-6) or the amino group can drastically alter the compound's biological activity, receptor selectivity, and pharmacokinetic profile. nih.gov

Different positional isomers will present distinct three-dimensional shapes and surface electronic profiles to a biological target. This can lead to significant differences in binding affinity. For instance, moving a fluorine atom on a phenyl ring from the meta to the para or ortho position has been shown to switch a compound's selectivity profile between different kinase enzymes. nih.gov A study on novel oxazolidinones found that a linearly attached benzotriazole (B28993) derivative was more potent than its angularly attached positional isomer, demonstrating the critical influence of substituent placement. nih.gov

The position of a substituent affects its electronic influence on the rest of the molecule. A fluorine atom at C-7 will have a different inductive and resonance effect on the indole ring's electron density and the amino group's basicity compared to a fluorine atom at C-4. These electronic shifts can, in turn, affect how the molecule interacts with its target. Consequently, the systematic synthesis and evaluation of positional isomers are a fundamental component of SAR studies to identify the optimal substitution pattern for a desired pharmacological effect.

Exploration of Therapeutic Modalities and Target Engagement

Analogs of this compound are being investigated for a range of therapeutic applications, with a significant focus on oncology. The indole scaffold is a key feature in many natural and synthetic compounds with anticancer properties. mdpi.comresearchgate.net Research into these fluorinated indoleamines aims to identify novel mechanisms of action and potent agents for cancer treatment.

Fluorinated indole derivatives have demonstrated promising antiproliferative activity against various human cancer cell lines. researchgate.net Indole-based compounds can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key proteins involved in tumor growth and survival. mdpi.comresearchgate.net

The introduction of fluorine can enhance the cytotoxic potential of the parent indole structure. researchgate.net Studies on fluorinated quaternary ammonium (B1175870) salts, for example, showed that fluorinated analogs displayed significantly stronger cytotoxicity across colorectal cancer cell lines compared to their non-fluorinated counterparts. nih.gov The mechanism of cytotoxicity induced by fluorinated compounds can involve the generation of oxidative stress, disruption of the mitochondrial membrane, and the activation of caspase enzymes that execute the apoptotic pathway. researchgate.netsemanticscholar.org In some cases, cytotoxicity is mediated by an influx of calcium ions, which triggers a cascade of events leading to cell death. mdpi.com

Research has evaluated indole-based compounds against a panel of cancer cell lines, with some showing significant activity. mdpi.comnih.gov For example, certain indole-aryl amides were effective against colon cancer (HT29), cervical cancer (HeLa), and prostate cancer (PC-3) cells. mdpi.com Compound U2 , an indole-based Bcl-2 inhibitor, showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and cell cycle arrest. researchgate.net

Table 2: Cytotoxicity of Selected Indole-Based Compounds Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | IC50 | 1.2 ± 0.02 µM | researchgate.net |

| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | IC50 | 11.10 ± 0.07 µM | researchgate.net |

| Indazole Derivative (6o) | K562 (Leukemia) | IC50 | 5.15 µM | nih.gov |

| (phosphine)Au(I) Indole (Cmpd 3) | HeLa (Cervical) | IC50 | 2.5 ± 0.1 μM | nih.gov |

IC50: The concentration of a drug that gives half-maximal response.

A primary mechanism through which many indole-based anticancer agents function is through the inhibition of protein kinases. depositolegale.it Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including signal transduction pathways that control cell growth, proliferation, and survival. depositolegale.it The deregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The indole and particularly the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold are considered privileged structures in kinase inhibitor design. depositolegale.itijper.orgnih.gov This is because the N-H and the nitrogen atom of the fused pyridine (B92270) ring can mimic the hydrogen bonding pattern of adenine (B156593) (from ATP), allowing these compounds to act as ATP-competitive inhibitors by binding to the kinase's ATP-binding pocket. depositolegale.it By occupying this site, they block the transfer of phosphate (B84403) from ATP to substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell growth.

Analogs of this compound are being explored as inhibitors of various kinases implicated in oncology, such as Aurora kinases, cyclin-dependent kinases (CDKs), and checkpoint kinase 1 (CHK1). depositolegale.itnih.gov For example, 7-azaindole derivatives have been successfully developed as potent inhibitors of Cdc7 kinase, which is involved in the initiation of DNA replication. nih.gov The development of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a selective inhibitor of MAO-B, an enzyme with a different function but which is also targeted by indole-based structures, further illustrates the versatility of this scaffold in designing enzyme inhibitors. nih.govresearchgate.net The modulation of these signal transduction pathways can halt the cell cycle, prevent proliferation, and ultimately lead to the death of cancer cells.

Anti-Cancer Research and Cytotoxicity Mechanisms

Tubulin Polymerization Inhibition

Analogs of this compound, particularly 2-phenylindole (B188600) derivatives bearing halogen substituents, have been identified as potent inhibitors of tubulin polymerization. These compounds interfere with the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and subsequent cell death. This mechanism makes them promising candidates for anticancer agents.

In a study focused on 2-phenylindole derivatives, a compound featuring a 7-fluoro atom demonstrated significant activity as a tubulin polymerization inhibitor. This analog was designed to interact with the colchicine (B1669291) binding site on β-tubulin. The 7-fluoro atom was found to act as a hydrogen-bond acceptor with the αVal181 residue, contributing to the compound's high potency. nih.gov The inhibitory effects of these indole derivatives are quantified by their half-maximal inhibitory concentration (IC50) values. Compounds that effectively inhibit tubulin assembly typically show IC50 values in the low micromolar or even nanomolar range. nih.gov For instance, certain 2-phenylindole derivatives have shown potent inhibition of tubulin polymerization with IC50 values of less than 5 µM. nih.gov

The general class of indole-based tubulin inhibitors has been widely investigated. Many of these compounds, including arylthioindoles and fused indole analogs, bind to the colchicine site, preventing the formation of microtubules. mdpi.com Structure-activity relationship (SAR) studies on various indole derivatives have shown that substitutions on the indole nucleus significantly influence their anti-tubulin activity. For example, a series of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 7-position of the indole nucleus showed potent inhibition of tubulin polymerization. mdpi.com One such compound demonstrated a tubulin polymerization IC50 value of 0.58 µM. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Selected Indole Analogs

| Compound Class | Specific Analog Example | Target | IC50 Value | Reference |

|---|---|---|---|---|

| 2-Phenylindole | Derivative with 7-fluoro substituent | Tubulin Polymerization | ≤ 5 µM | nih.gov |

| 7-Heterocyclyl-1H-indole | Sulfur-spaced TMP derivative | Tubulin Polymerization | 0.58 ± 0.06 µM | mdpi.com |

Induction of Apoptosis and Autophagy

The inhibition of tubulin polymerization by this compound analogs directly leads to the induction of apoptosis, or programmed cell death. By disrupting microtubule dynamics, these compounds cause an arrest of the cell cycle, typically in the G2/M phase. nih.gov This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in the elimination of the cancer cells.

Research on potent 2-phenylindole tubulin inhibitors, including halogenated derivatives, has shown that after arresting cells in the G2/M phase, cell death follows. nih.gov For example, specific 2-phenylindole analogs at nanomolar concentrations were observed to arrest over 80% of HeLa cells in the G2/M phase, which was followed by cell death. nih.gov Further mechanistic studies on other indole-based tubulin inhibitors have confirmed that they effectively induce apoptosis, often associated with their ability to cause G2/M phase cell cycle arrest. nih.gov The pro-apoptotic activity of novel 2-arylindole scaffolds has been demonstrated in breast cancer cell lines, where active compounds induced apoptosis with minimal effects on normal peripheral blood cells. nih.gov

While apoptosis is a well-documented outcome of treatment with these indole-based tubulin inhibitors, the role of autophagy is less clearly defined for this specific class of compounds. Autophagy is a cellular process of self-degradation that can either promote cell survival or contribute to cell death. In the context of cancer therapy, the interplay between apoptosis and autophagy is complex. For some anticancer agents, the induction of autophagy can be a survival mechanism for cancer cells, and its inhibition can enhance the apoptotic effects of the drug. For other agents, autophagy can contribute to cell death. While indole-based compounds have been shown to modulate autophagy in various contexts, specific studies detailing the induction of autophagy by this compound analogs targeting tubulin are not extensively covered in the available literature. However, the primary mechanism of cell death for this class of tubulin inhibitors remains the induction of apoptosis. nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Potentials

While the indole nucleus is a core structure in many compounds with biological activity, specific research into the anti-inflammatory and immunomodulatory properties of this compound analogs is limited in the provided scientific literature. However, broader studies on related indole structures suggest a potential for such activities.

For instance, molecular hybridization combining an indole ring with other pharmacologically active scaffolds has been explored to develop agents with potent anti-inflammatory effects. rsc.org A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed that these compounds could effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. rsc.orgnih.gov One of the most potent compounds in that series, compound 13b , exhibited IC50 values of 10.992 µM for NO inhibition, 2.294 µM for IL-6 inhibition, and 12.901 µM for TNF-α inhibition. nih.gov

Similarly, indole derivatives of ursolic acid have been shown to reduce the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while upregulating the anti-inflammatory cytokine IL-10 in macrophages. chemrxiv.org These findings indicate that the indole scaffold can be a valuable component in the design of novel anti-inflammatory agents. rsc.orgchemrxiv.org However, without direct studies on this compound and its close analogs, their specific potential in modulating inflammatory or immune responses remains an area for future investigation.

Antimicrobial and Antifungal Efficacy

Fluoroindole derivatives have demonstrated notable efficacy as both antimicrobial and antifungal agents. The presence and position of the fluorine atom on the indole ring can significantly influence the compound's biological activity.

Specifically, 7-fluoroindole (7FI) has been identified as a promising antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa. nih.gov Instead of killing the bacteria, which can promote drug resistance, 7FI inhibits the formation of biofilms and reduces blood hemolysis without affecting the growth of planktonic cells. nih.gov Research has shown that 7FI significantly reduces the production of several quorum-sensing (QS)-regulated virulence factors, including pyocyanin, rhamnolipid, and the siderophores pyoverdine and pyochelin. nih.gov It also effectively suppresses swarming motility and protease activity. nih.gov An important advantage of 7FI is that, unlike natural indole compounds, it does not appear to increase antibiotic resistance, making it a strong candidate for antivirulence therapy against persistent P. aeruginosa infections. nih.gov

In the realm of antifungal research, derivatives incorporating a fluoroindole moiety have shown considerable activity. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that compounds containing a 3-(5-fluoro-1H-indol-3-yl) group possessed antifungal properties against various plant pathogenic fungi. nih.gov The structure-activity relationship in this class of compounds indicated that halogen substitutions are crucial for their antifungal activity. nih.gov For example, compound 3u from a synthesized series showed 100% inhibition of Rhizoctonia solani at a concentration of 50 mg/L, which was superior to the positive controls used in the study. nih.gov This highlights the potential of fluoroindole scaffolds in the development of new antifungal agents.

Table 2: Antimicrobial and Antifungal Activity of Fluoroindole Analogs

| Compound/Analog | Target Organism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 7-Fluoroindole (7FI) | Pseudomonas aeruginosa | Antivirulence | Inhibits biofilm formation, hemolysis, and production of virulence factors (pyocyanin, rhamnolipid). | nih.gov |

| 3-(5-fluoro-1H-indol-3-yl)-3-hydroxyindolin-2-one | Rhizoctonia solani | Antifungal | Showed 100% inhibition at 50 mg/L. | nih.gov |

Neurodegenerative Disease Research

Analogs of this compound have emerged as significant candidates in the research of neurodegenerative diseases like Alzheimer's and Parkinson's. Their therapeutic potential stems from their ability to inhibit key enzymes involved in the progression of these disorders.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. Indole-based structures are recognized as versatile scaffolds for designing cholinesterase inhibitors.

A series of novel compounds, including indole-5-carboxamide derivatives, were synthesized and evaluated for their inhibitory activities against both AChE and BChE. mdpi.com The research demonstrated that many of these compounds exhibited good inhibitory activity. mdpi.com Structure-activity relationship studies revealed that the nature of the heterocyclic system, such as using a 1H-Indole moiety, influences the inhibitory potency against both enzymes. mdpi.com For example, in one series, the compound with a 1H-Indole group (6a ) showed an IC50 value of 2.13 µM against AChE and 1.15 µM against BChE. mdpi.com While not explicitly 7-fluoro analogs, these findings underscore the potential of the indole-5-amine scaffold in developing dual-target inhibitors for Alzheimer's disease.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme that catalyzes the oxidative deamination of dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a cornerstone of therapy for Parkinson's disease. Additionally, MAO-B inhibition reduces the production of hydrogen peroxide, thereby mitigating oxidative stress and neuronal cell death.

Several analogs based on the N-substituted indole scaffold have been designed and synthesized as potent and selective MAO-B inhibitors. Specifically, two series of compounds derived from a 1-(3-fluorobenzoyl)-1H-indol-5-yl core structure were evaluated. nih.govnih.gov Among these, certain carboxamide and urea (B33335) analogs displayed remarkable inhibitory activity and high selectivity for MAO-B over the MAO-A isoform. nih.govnih.gov

For instance, compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide ) exhibited a potent MAO-B inhibitory activity with an IC50 value of 0.78 µM and a high selectivity index (SI > 120). nih.govnih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of MAO-B, with an inhibition constant (Ki) of 94.52 nM. nih.govnih.gov Another promising compound, 4b , also showed high inhibitory activity (IC50 = 1.65 µM) and a good selectivity index (SI > 60). nih.govnih.gov These findings highlight the significant potential of these this compound analogs as leads for the development of new therapeutic agents for Parkinson's disease.

Table 3: MAO-B Inhibitory Activity of 1-(3-fluorobenzoyl)-1H-indol-5-yl Analogs

| Compound ID | Chemical Name | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 | >120 | Competitive (Ki = 94.52 nM) | nih.govnih.gov |

| 4b | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)picolinamide | 1.65 | >60 | Not specified | nih.govnih.gov |

Antiviral Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities, including antiviral effects. nih.govrsc.org Fluorination of the indole ring, a common strategy to enhance metabolic stability and binding affinity, has led to the discovery of potent antiviral agents. rsc.org Analogs of this compound, as part of the broader class of fluoroindole derivatives, have shown promise against various viral pathogens.

Research into indole derivatives has identified compounds active against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. nih.govnih.gov For instance, certain 5-chloro-4-fluoro and 4,5-difluoro indole derivatives have been identified as potent inhibitors of HIV-1 wild type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains. nih.gov Specifically, a 4,5-difluoro derivative demonstrated exceptional potency against reverse transcriptase (RT) carrying common mutations like K103N and Y181I. nih.gov

In the context of HCV, tetracyclic indole derivatives featuring fluorine substitutions have been developed as noteworthy inhibitors across multiple HCV genotypes. nih.gov The position of the fluorine atom is critical; a derivative with a fluoro group at the C-12 position of the tetracyclic core emerged as a particularly effective inhibitor. nih.gov Other research has explored ethyl 1H-indole-3-carboxylate derivatives, which have demonstrated strong anti-HCV effects by inhibiting viral entry and replication. nih.gov

Furthermore, the indole scaffold is present in broad-spectrum antiviral drugs like Arbidol (Umifenovir), which is used against influenza A and B viruses and has shown activity against SARS-CoV. nih.gov The general mechanism for many indole-based antivirals involves targeting and disabling specific viral proteins, such as reverse transcriptase, integrase, protease, or polymerase. nih.gov The unique ability of the indole structure to mimic peptides allows it to bind reversibly to enzymes, providing a versatile platform for designing novel antiviral drugs. nih.gov

| Compound Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 4,5-Difluoroindole Derivatives | HIV-1 (Wild Type and NNRTI-resistant strains) | Potent inhibitors of reverse transcriptase (RT), including mutants like K103N and Y181I. nih.gov | nih.gov |

| Tetracyclic Indole Analogs (12-F substituted) | Hepatitis C Virus (HCV) | Emerged as a noteworthy inhibitor of all HCV genotypes. nih.gov | nih.gov |

| Ethyl 1H-indole-3-carboxylate Derivatives | Hepatitis C Virus (HCV) | Exhibited strong anti-HCV effects, inhibiting both viral entry and replication. nih.gov | nih.gov |

| Isatin (B1672199) Derivatives | Influenza (H1N1), HSV-1, COX-B3 | Showed promising antiviral potential with low micromolar IC50 values in vitro. mdpi.com | mdpi.com |

Metabolic Disorder Interventions (e.g., Anti-hyperlipidemic)

Indole derivatives have emerged as significant candidates for the management of metabolic disorders, including type 2 diabetes and hyperlipidemia. nih.govnih.gov The indole core itself, a product of tryptophan metabolism, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.gov Synthetic indole derivatives have been developed to regulate glucose and lipid metabolism, showing potential as anti-hyperlipidemic and anti-diabetic agents. nih.govnih.gov

A notable example involves a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives investigated for their lipid-lowering activity. nih.govdoaj.org In a preclinical model using Triton WR-1339-induced hyperlipidemic rats, specific analogs demonstrated significant efficacy. nih.govdoaj.org Compounds such as N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, administered at a dose of 15 mg/kg, significantly reduced elevated plasma triglyceride levels. nih.govdoaj.org

Moreover, these fluoroindole derivatives positively impacted cholesterol levels. Treatment with these compounds led to a significant increase in high-density lipoprotein-cholesterol (HDL-C) levels. nih.gov HDL-C is crucial for reverse cholesterol transport, a process that removes cholesterol from the plasma to the liver for catabolism and elimination, thereby playing a protective role against atherosclerosis. nih.gov The potency of some of these derivatives was found to be greater than the standard reference drug, bezafibrate, at the doses tested. nih.gov Other studies on 5-fluoro-2-oxindole derivatives identified them as potential α-glucosidase inhibitors, which can help manage blood glucose levels by preventing carbohydrate digestion. nih.gov

| Compound | Activity | Model | Key Results | Reference |

|---|---|---|---|---|

| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Anti-hyperlipidemic | Triton WR-1339-induced hyperlipidemic rats | Significantly reduced plasma triglycerides and increased HDL-cholesterol. nih.gov | nih.gov |

| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Anti-hyperlipidemic | Triton WR-1339-induced hyperlipidemic rats | Significantly reduced plasma triglycerides and increased HDL-cholesterol. nih.gov | nih.gov |

| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition | In vitro enzyme assay | Exhibited potent inhibitory activity, surpassing the standard drug acarbose. nih.gov | nih.gov |

Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive)

The structural versatility of the indole nucleus allows its derivatives to exhibit a wide spectrum of pharmacological activities beyond antiviral and metabolic interventions. jocpr.com Among these are potential applications as anticonvulsant and antihypertensive agents. nih.gov

The indole scaffold is a key component in various natural products and synthetic compounds with central nervous system (CNS) activity. jocpr.com Indole alkaloids have been recognized for their diverse biological effects, including anticonvulsant properties. nih.gov The development of synthetic indole derivatives continues to be an active area of research for new CNS-active drugs.

In the cardiovascular realm, certain indole-containing drugs are already in clinical use. Pindolol, for example, is an antihypertensive drug that incorporates an indole ring in its structure. nih.gov This demonstrates the potential of the indole scaffold in designing agents that can modulate blood pressure. While specific studies focusing solely on this compound analogs for these activities are not extensively detailed in the provided context, the broader class of indole derivatives has a well-established history of investigation for these therapeutic applications. nih.govresearchgate.net

Preclinical and In Vivo Efficacy Studies

The therapeutic potential of this compound analogs is substantiated by preclinical and in vivo efficacy studies, particularly in the areas of metabolic disorders and antiviral applications. These studies utilize animal models to evaluate the pharmacological effects of the compounds in a biological system.

For metabolic interventions, the Triton WR-1339-induced hyperlipidemic rat model is a standard for screening lipid-lowering agents. nih.gov In this model, novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were shown to be effective. nih.govdoaj.org Intraperitoneal administration of these compounds significantly lowered plasma triglyceride levels and increased beneficial HDL-cholesterol, demonstrating potent anti-hyperlipidemic activity in vivo. nih.govdoaj.org In another study, novel indole-based compounds demonstrated effective blood glucose reduction in insulin (B600854) tolerance tests performed on diabetic mouse models, with some compounds showing greater activity at lower doses than existing drugs like Pioglitazone. bionauts.jp

In the antiviral field, in vivo studies are crucial for confirming the activity observed in cell cultures. For instance, isatin derivatives, which contain an indole core, have been evaluated for their antiviral potential. mdpi.com After demonstrating potent activity in vitro against viruses like H1N1, HSV-1, and Coxsackievirus B3, quantitative PCR assays confirmed that the most promising compounds led to a decrease in viral gene expression, substantiating their antiviral mechanism. mdpi.com While specific in vivo efficacy data for this compound itself is limited in the search results, the positive outcomes for structurally related fluoroindole derivatives in established animal models underscore the promise of this chemical class.

Mechanisms of Action at the Molecular and Cellular Level

The diverse pharmacological effects of this compound analogs and related indole derivatives stem from their ability to interact with specific biomolecules and modulate key cellular processes.

Binding to Enzymes, Receptors, and Proteins

The indole scaffold's ability to mimic peptide structures allows it to bind to a wide array of biological targets, including enzymes, receptors, and other proteins. nih.gov The introduction of a fluorine atom can enhance this binding affinity and improve metabolic stability. rsc.org

Enzymes: Fluoroindole derivatives have been shown to be potent enzyme inhibitors. In antiviral research, they target viral enzymes such as HIV-1 reverse transcriptase. nih.gov In metabolic disease, 5-fluoro-2-oxindole derivatives act as inhibitors of α-glucosidase, an enzyme critical for carbohydrate metabolism. nih.gov Another study identified 5-fluoroindole (B109304) as an inhibitor of methionine synthase, a key enzyme in bacterial metabolic pathways. acs.org Molecular docking studies of 5-fluoroindole with this enzyme identified Asp693 as a key binding site. acs.org

Receptors: Indole derivatives are known to bind to various receptors. For example, certain analogs show a strong affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors, where the indole moiety penetrates deep into the receptor's hydrophobic cavity. mdpi.com Other indole derivatives have been designed as ligands for the benzodiazepine (B76468) receptor (BzR) and estrogen receptor alpha (ERα). nih.govnih.gov Docking studies of an indole-oxadiazole derivative with ERα revealed stable interactions with key residues like Phe404 through π–π stacking and hydrogen bonds. nih.gov

Other Proteins: Indole-based compounds can also target structural proteins. A prominent example is their ability to inhibit tubulin polymerization, a mechanism exploited in cancer therapy. mdpi.com By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest. mdpi.com

Modulation of Cellular Signaling Pathways

The binding of indole derivatives to their molecular targets initiates a cascade of events that alter cellular signaling pathways, ultimately producing a pharmacological response.

Indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) are known to deregulate multiple signaling pathways. nih.gov One of the key networks they influence is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov By modulating this pathway, indole derivatives can impact cancer cell proliferation. mdpi.com

Furthermore, these compounds are effective modulators of the downstream transcription factor NF-κB signaling. nih.govnih.gov The NF-κB pathway is central to inflammation, and its modulation by indole derivatives contributes to their anti-inflammatory effects. nih.gov In some cases, indole analogs can trigger cell death in pathogenic cells by inducing the accumulation of reactive oxygen species (ROS) and compromising antioxidant defense systems. acs.org The activation of apoptosis-associated proteins and the MAPK pathway has also been observed following treatment with certain indole alkaloids. mdpi.com This ability to modulate fundamental cellular pathways like PI3K/Akt and NF-κB highlights the mechanistic basis for the broad therapeutic potential of indole derivatives. nih.gov

Computational Chemistry and Molecular Modeling for 7 Fluoro 1h Indol 5 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 7-fluoro-1H-indol-5-amine, might interact with a biological target at the atomic level.

Research in the field of coronaviral infection has utilized molecular docking to explore the interactions of novel host-directed antiviral therapies. In one such study, a more complex molecule synthesized using this compound as a starting material was investigated. The docking experiments were performed using the LibDock program to understand the compound's interaction with a homology model of the human DCAF7 E3 ubiquitin ligase protein, which was identified as a therapeutic target. nih.gov This type of analysis helps elucidate the binding mode and identifies key amino acid residues involved in the interaction, guiding further optimization of the ligand's structure to improve binding affinity and selectivity.

The indoleamine scaffold is also a well-known structural motif in inhibitors of Indoleamine 2,3-Dioxygenase (IDO), an important target in cancer immunotherapy. researchgate.netnih.govnih.gov Computational studies on other indole-based compounds targeting IDO often employ molecular docking to predict binding modes within the enzyme's active site. researchgate.netnih.gov These simulations are critical for understanding how the ligand interacts with key residues, which can inform the rational design of new, more potent inhibitors. researchgate.netnih.govnih.gov Molecular dynamics simulations are frequently used after docking to assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov

Table 1: Example of Molecular Docking Target and Simulation Details

| Parameter | Description |

|---|---|

| Target Protein | Human DCAF7 E3 Ubiquitin Ligase (Homology Model) nih.gov |

| Ligand | Derivative of this compound nih.gov |

| Docking Software | LibDock program (Discovery Studio 3.5) nih.gov |

| Interaction Goal | To predict the binding conformation and key interactions within the protein's active site. |

| Potential Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking. |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, these calculations can provide valuable information that complements experimental data and molecular docking simulations.

Key properties derived from quantum chemical calculations include:

Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This map reveals the regions that are rich or poor in electrons, which is crucial for understanding and predicting how the molecule will interact with its biological target, particularly in forming hydrogen bonds and other non-covalent interactions.

Partial Atomic Charges: Calculating the charge distribution across the molecule, which helps in identifying sites susceptible to electrophilic or nucleophilic attack.

This information is fundamental for understanding the molecule's intrinsic properties that govern its interactions with a protein target, thereby aiding in the interpretation of docking results and guiding the design of analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models, once validated, can be used to predict the activity of new, unsynthesized molecules, making them a valuable tool for lead optimization. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds, such as analogues of this compound, with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D fields (e.g., steric and electrostatic fields in CoMFA).

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training). mdpi.com

For indole-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. This provides medicinal chemists with intuitive, graphical guidance for designing more potent compounds.

Table 2: General Workflow for QSAR Model Development

| Step | Action | Purpose |

|---|---|---|

| 1 | Data Collection | Assemble a dataset of indoleamine analogues with known biological activities. |

| 2 | Structural Alignment | Superimpose all molecules based on a common scaffold. |

| 3 | Descriptor Calculation | Compute molecular descriptors (e.g., CoMFA/CoMSIA fields). |

| 4 | Model Generation | Use statistical methods to correlate descriptors with activity. |

| 5 | Validation | Assess the model's statistical significance and predictive ability. mdpi.com |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties in silico

In addition to having high potency against its intended target, a successful drug candidate must also possess a favorable pharmacokinetic and safety profile. Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is essential to reduce the high attrition rates in later developmental stages. In silico ADMET prediction models are widely used for this purpose. researchgate.netnih.gov

For a molecule like this compound, computational tools can predict a wide range of properties. Studies on other indole-based compounds often include in silico ADMET analysis to assess their drug-likeness. researchgate.netnih.govnih.gov These predictions help researchers to identify potential liabilities, such as poor oral absorption, inability to cross the blood-brain barrier (if required), or potential for adverse toxic effects, which can then be addressed through chemical modification.

Table 3: Illustrative In Silico ADMET Profile for a Research Compound This table presents a hypothetical but representative set of predicted ADMET properties for an early-stage drug discovery compound like this compound. The values are for illustrative purposes only.

| ADMET Parameter | Property | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | A reasonable fraction of the drug would be free in circulation. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. | |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-fluoro-1H-indol-5-amine, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves indole ring functionalization. For example, fluorination at the 7-position can be achieved via electrophilic substitution using Selectfluor® or other fluorinating agents under controlled acidic conditions. The 5-amino group is introduced via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C). Yields (30–60%) and purity (>95%) depend on purification steps, such as recrystallization or column chromatography .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms regiochemistry (e.g., fluorine-induced deshielding at C7). IR identifies NH/amine stretches (~3400 cm).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λmax ~286 nm) ensures purity ≥98% .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]<sup>+</sup> at m/z 151.07 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : -20°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid inhalation; if exposed, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : Indole derivatives (e.g., GSK2606414) act as PERK inhibitors, suggesting potential for studying endoplasmic reticulum stress pathways. Structural analogs with 5-amino groups show selectivity for kinase ATP-binding pockets .

- Receptor Binding : Fluorinated tryptamines (e.g., 5-fluoro-α-methyltryptamine) exhibit affinity for 5-HT1A/5-HT2A receptors. Radioligand displacement assays (using [H]8-OH-DPAT) can quantify receptor interactions .

Q. How do substituents at the 5-amino and 7-fluoro positions modulate physicochemical properties and bioactivity?

- Methodological Answer :

- Physicochemical Effects : Fluorine increases lipophilicity (logP +0.5) and metabolic stability by blocking CYP450 oxidation. The 5-amino group enhances solubility via protonation at physiological pH.

- Bioactivity : Methylation of the 5-amino group in analogs reduces 5-HT receptor binding but improves blood-brain barrier penetration. Comparative SAR studies using in vitro assays (e.g., HEK293 cells transfected with 5-HT receptors) are recommended .

Q. What analytical challenges arise in detecting this compound in complex biological matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) for plasma/brain homogenates.

- Detection : LC-MS/MS (MRM mode) with deuterated internal standards (e.g., this compound-d2) improves sensitivity (LOQ ~0.1 ng/mL). Matrix effects are minimized using ion-pairing reagents .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PERK (PDB: 4HVB) or 5-HT receptors. Focus on fluorine’s role in hydrophobic pocket occupancy.

- ADMET Prediction : SwissADME predicts improved oral bioavailability (>50%) for analogs with reduced molecular weight (<300 Da) .

Data Contradictions & Validation

- Purity Discrepancies : Some vendors report ≥98% purity (HPLC), but batch variability may occur. Cross-validate with orthogonal methods (e.g., elemental analysis) .

- Bioactivity Inconsistencies : Discrepancies in receptor binding data may arise from assay conditions (e.g., cell line variability). Standardize protocols using reference agonists/antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。